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molecular formula C14H17NO3 B8603132 tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate

tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate

Cat. No. B8603132
M. Wt: 247.29 g/mol
InChI Key: WHHBYYMHTDFECO-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 2, starting from tert-butyl{[2-(trimethylsilyl-1-ethynyl)-6-methylpyridin-3-yl]oxy}acetate (Intermediate 85), the title compound was obtained in 91% yield as a brown oil after purification by flash column chromatography (silica), eluting with petroleum ether and ethyl acetate (98:2).
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
C(OC(=O)COC1C=CC(Cl)=CC=1C#C[Si](C)(C)C)(C)(C)C.[C:23]([O:27][C:28](=[O:44])[CH2:29][O:30][C:31]1[C:32]([C:38]#[C:39][Si](C)(C)C)=[N:33][C:34]([CH3:37])=[CH:35][CH:36]=1)([CH3:26])([CH3:25])[CH3:24]>>[C:38]([C:32]1[C:31]([O:30][CH2:29][C:28]([O:27][C:23]([CH3:25])([CH3:24])[CH3:26])=[O:44])=[CH:36][CH:35]=[C:34]([CH3:37])[N:33]=1)#[CH:39]

Inputs

Step One
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C[Si](C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC=1C(=NC(=CC1)C)C#C[Si](C)(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC=1C(=NC(=CC1)C)C#C[Si](C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=NC(=CC=C1OCC(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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